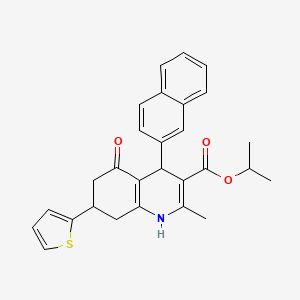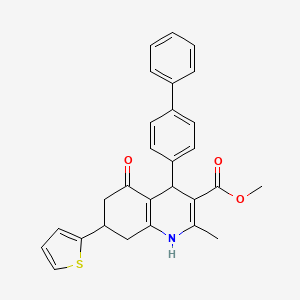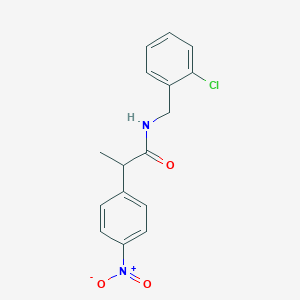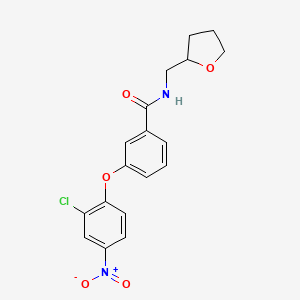![molecular formula C19H29NO5 B4073799 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073799.png)
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate
Übersicht
Beschreibung
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate, also known as AZD-4901, is a novel drug candidate that has been developed for the treatment of various neurological disorders. It belongs to the class of azepane compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of various cognitive processes and has been implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate in lab experiments is its high selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate. One potential application is in the treatment of Alzheimer's disease, where it may be useful in improving cognitive function and reducing neuroinflammation. Another potential application is in the treatment of schizophrenia, where it may be useful in reducing the positive symptoms of the disease. Further studies are needed to fully understand the potential of this compound in these and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-dimethylphenoxy)propyl]azepane oxalate has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, it has been shown to improve cognitive function, reduce neuroinflammation, and increase the levels of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15-8-9-17(16(2)14-15)19-13-7-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZOFEPXQSFTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4073720.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)pentanamide](/img/structure/B4073734.png)
![7-{(2-chloro-6-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073735.png)
![1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4073743.png)
![7-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073746.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4073755.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4073757.png)


![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![1-[3-(2-chloro-4,6-dimethylphenoxy)propyl]azepane oxalate](/img/structure/B4073790.png)

![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
